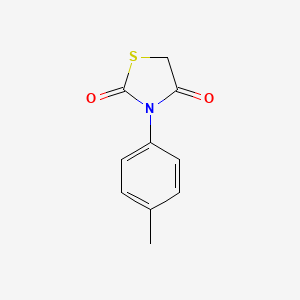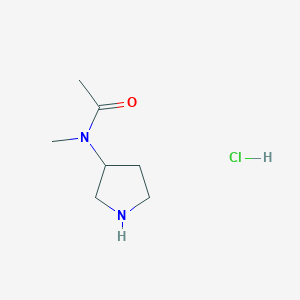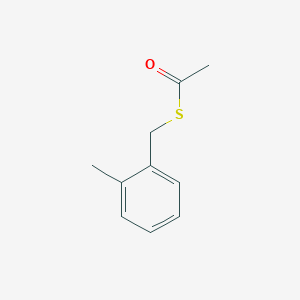
(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
描述
(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, also known as p-methoxybenzylidene-2-methylindan-1-one, is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties.
作用机制
The mechanism of action of (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its ability to undergo a chemical reaction with ROS. When this compound reacts with ROS, it undergoes a transformation that results in the emission of a fluorescent signal. This signal can be detected using fluorescence microscopy or spectroscopy, allowing researchers to visualize and quantify the levels of ROS in living cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its ability to detect ROS in living cells. By selectively detecting ROS, this compound has been used to study a variety of diseases and conditions that are associated with oxidative stress, including cancer, neurodegenerative diseases, and cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of using (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one in lab experiments is its ability to selectively detect ROS in living cells. This makes it a valuable tool for studying oxidative stress and related diseases. However, there are also some limitations to using this compound. For example, the compound is sensitive to light and can degrade over time, which can affect its accuracy and reliability as a fluorescent probe.
未来方向
There are many future directions for research involving (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one. One area of interest is the development of new fluorescent probes that are more stable and reliable than this compound. Another area of interest is the use of this compound in the development of new therapies for diseases that are associated with oxidative stress, such as cancer and neurodegenerative diseases. Additionally, this compound could be used to study the role of ROS in aging and other physiological processes.
科学研究应用
(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one has been extensively studied for its various scientific research applications. One of its most common uses is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that are produced by cells during normal metabolic processes. However, excessive production of ROS can lead to cell damage and death. This compound is able to selectively detect ROS in living cells due to its unique chemical structure, making it a valuable tool for studying oxidative stress and related diseases.
属性
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-5-3-4-6-14(13)9-12-17(18)15-7-10-16(19-2)11-8-15/h3-12H,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGBTEAHJFWWJI-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





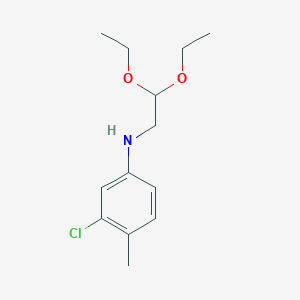
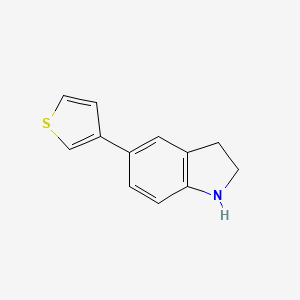

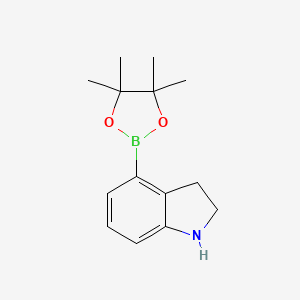

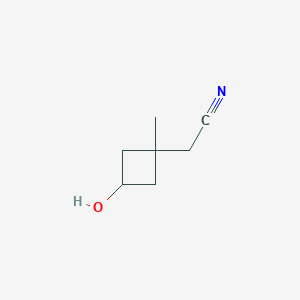

![[2-(Quinolin-8-yloxy)ethyl]amine dihydrochloride](/img/structure/B3107799.png)
